N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms in the six-membered ring . They have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines often involves cyclization of certain derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with certain other compounds can produce the desired pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighbouring pyridyl rings .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, reactions of 2,4,6,8-tetrachloropyrimido [5,4- d ]pyrimidine with nucleophiles can be controlled to give structurally characterised tetrasubstituted pyrimido pyrimidines with abab, abac or abcd substitution patterns .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, the crystal packing is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighbouring pyridyl rings .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-N-(2-methylphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-3-13-22-21-25-19(24-18-12-8-7-9-15(18)2)17-14-23-27(20(17)26-21)16-10-5-4-6-11-16/h4-12,14H,3,13H2,1-2H3,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZDQLUYWZQQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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